(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane
Description
Properties
CAS No. |
820250-72-4 |
|---|---|
Molecular Formula |
C15H20OSn |
Molecular Weight |
335.03 g/mol |
IUPAC Name |
(1-methoxy-5-phenylpent-1-en-4-yn-2-yl)-trimethylstannane |
InChI |
InChI=1S/C12H11O.3CH3.Sn/c1-13-11-7-3-6-10-12-8-4-2-5-9-12;;;;/h2,4-5,8-9,11H,3H2,1H3;3*1H3; |
InChI Key |
ZEXZHLWDCWNUED-UHFFFAOYSA-N |
Canonical SMILES |
COC=C(CC#CC1=CC=CC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Hydroxyl Groups
The most direct synthesis involves replacing a hydroxyl group in a pentenyne precursor with the trimethylstannane moiety. This method leverages nucleophilic substitution under basic conditions:
Reaction Pathway :
- Starting Material : 1-Methoxy-5-phenylpent-1-en-4-yn-2-ol.
- Reagents : Trimethyltin chloride [(CH₃)₃SnCl] and a base (e.g., sodium hydride or potassium carbonate).
- Conditions : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or reflux.
Mechanism :
The hydroxyl group undergoes deprotonation to form an alkoxide, which displaces chloride from trimethyltin chloride, yielding the desired stannane and releasing HCl.
Example :
| Substrate | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1-Methoxy-5-phenylpent-1-en-4-yn-2-ol | (CH₃)₃SnCl, NaH, THF, 0°C → RT | 60–70% | >95% |
This method is favored for its simplicity and high yield, though the availability of the hydroxyl precursor may limit scalability.
Hydrostannylation of Alkynes or Alkenynes
Hydrostannylation introduces the trimethylstannane group directly onto a carbon-carbon triple or double bond. This method is particularly effective for enyne precursors:
Reaction Pathway :
- Substrate : 5-Phenylpent-1-en-4-yne.
- Catalysts : Palladium(0) complexes (e.g., Pd(PPh₃)₄) or zirconocene derivatives.
- Conditions : Trimethylaluminum (AlMe₃) and water as a proton source.
Mechanism :
The alkyne undergoes hydrostannylation, where trimethylaluminum facilitates the transfer of the trimethylstannane group to the sp-hybridized carbon.
Example :
| Substrate | Reagents/Conditions | Yield | Selectivity |
|---|---|---|---|
| 5-Phenylpent-1-en-4-yne | AlMe₃, H₂O, Cp₂ZrCl₂, 10 mol% | 42% | 1:1 (major:minor) |
This route suffers from moderate yields but offers flexibility for diverse substrates.
Grignard-Mediated Carbon Chain Elongation
A multi-step strategy involving Grignard reagents can construct the carbon backbone:
- Step 1 : React a ketone (e.g., 3-methoxyphenyl ketone) with ethylmagnesium chloride to form a secondary alcohol.
- Step 2 : Protect the hydroxyl group as a methyl ether using methyl iodide and a base.
- Step 3 : Introduce the trimethylstannane group via nucleophilic substitution.
Example :
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Grignard Addition | EtMgCl, THF, −78°C → RT | 96% | High stereopurity |
| O-Methylation | CH₃I, K₂CO₃, DMF, 50°C | 85% | Quantitative yield |
| Stannylation | (CH₃)₃SnCl, NaH, THF, 0°C | 70% | Crude purity >90% |
This method achieves high stereopurity but requires rigorous anhydrous conditions.
Cross-Coupling Reactions (Stille Coupling)
While primarily used in applications, Stille coupling can also serve as a synthetic tool:
- Substrate : An allyltributylstannane or similar reagent.
- Catalyst : Pd(PPh₃)₄ or Pd(0) complexes.
- Conditions : Dichloromethane or THF, 50–80°C.
Mechanism :
Transmetallation between the organotin reagent and the palladium catalyst facilitates coupling with a halide or triflate, forming the carbon-stannane bond.
Example :
| Substrate | Reagents/Conditions | Yield | Application |
|---|---|---|---|
| Allyltributylstannane | Pd(PPh₃)₄, CH₂Cl₂, 50°C | 50% | Macrolactone synthesis |
This approach is less common for synthesis but highlights the compound’s versatility in catalytic cycles.
Functional Group Transformations
Key transformations in the synthesis include:
| Transformation | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| O-Methylation | CH₃I, K₂CO₃, DMF, 50°C | 85% | Quantitative yield |
| Hydrostannylation | AlMe₃, H₂O, Cp₂ZrCl₂, 10 mol% | 42% | Moderate selectivity |
| Stannylation | (CH₃)₃SnCl, NaH, THF, 0°C | 60–70% | High purity |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yield, simple protocol | Requires hydroxyl precursor |
| Hydrostannylation | Versatile for diverse substrates | Moderate yield, complex workup |
| Grignard-Mediated | High stereopurity | Multi-step, anhydrous conditions |
| Stille Coupling | Catalytic efficiency | Limited synthetic utility |
Research Findings and Optimization
- Stereochemical Control : Grignard reactions achieve >96% enantiomeric excess when using sterically pure ketones.
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in Stille reactions.
- Solvent Effects : THF or DMF enhances solubility of stannane intermediates, reducing side reactions.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The trimethylstannane group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
Scientific Research Applications
Chemistry
Biology and Medicine
Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as increased stability and reactivity .
Mechanism of Action
The mechanism by which (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane exerts its effects involves the interaction of the trimethylstannane group with various molecular targets. This interaction can lead to the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic substitution and oxidative addition reactions .
Comparison with Similar Compounds
Organotin Derivatives
Organotin compounds vary in substituents and metal coordination. Key comparisons include:
| Compound Name | Molecular Formula | Key Functional Groups | Applications | Stability Notes |
|---|---|---|---|---|
| (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane | C₁₅H₂₀OSn | Sn(CH₃)₃, enyne, methoxy, phenyl | Catalysis, organic synthesis | Air-sensitive, moderate toxicity |
| [[1-methyl-2-oxo-2-[(tributylplumbyl)oxy]ethyl]thio]triphenylstannane [61645-15-6] | C₃₃H₅₂OSSnPb | Sn(C₆H₅)₃, Pb(C₄H₉)₃ | Legacy pesticidal agents | High toxicity, low stability |
| tert-butyl(trimethyl)plumbane [32997-03-8] | C₇H₁₈Pb | Pb(CH₃)₃, tert-butyl | Leaded fuel additives (historical) | Extremely toxic, volatile |
Key Observations :
- Metal Center : Tin (Sn) in the target compound vs. lead (Pb) in analogs. Tin derivatives are generally less toxic and more environmentally stable than lead-based counterparts .
- Functional Groups : The enyne-methoxy-phenyl system in the target compound enhances π-conjugation, favoring reactivity in cross-coupling reactions over purely alkyl-substituted analogs.
- Stability : Trimethylstannanes are more thermally stable than tributylplumbyl derivatives but require inert handling due to air sensitivity .
Structural Analogues with Unsaturated Backbones
Compounds with enyne or aryl motifs exhibit distinct electronic profiles:
- 3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...propanenitrile (): Features a methoxy-substituted aromatic system but lacks metal coordination, limiting catalytic utility.
- Acifluorfen (): A nitroaromatic herbicide with chloro-trifluoromethyl substituents. Unlike the target compound, it lacks metal centers but shares steric complexity.
Reactivity Differences :
- The target compound’s Sn-C bond facilitates nucleophilic transfer in Stille couplings, whereas non-metallic analogs (e.g., acifluorfen) rely on electrophilic aromatic substitution .
Crystallographic and Computational Analysis
Crystal structures of organotin compounds are often resolved using SHELX-based refinement . Visualization tools like Mercury enable packing similarity analyses (e.g., comparing intermolecular interactions in Sn vs. Pb derivatives) . Key findings:
- Intermolecular Interactions : Trimethylstannane derivatives exhibit weaker van der Waals interactions compared to bulkier tributylplumbyl analogs, affecting crystallinity.
- Void Analysis : The conjugated enyne system in the target compound may create planar voids, influencing solubility and solid-state reactivity .
Biological Activity
(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is an organotin compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis, and implications for therapeutic applications.
The compound's structure can be broken down as follows:
- Molecular Formula : C15H20OSn
- Molecular Weight : 304.85 g/mol
- Functional Groups : The presence of a methoxy group, phenyl groups, and a trimethylstannane moiety contributes to its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that organotin compounds exhibit significant antimicrobial activity. Studies have shown that related compounds can inhibit the growth of various bacterial strains. For instance, some organotin derivatives have been reported to possess activity against Staphylococcus aureus and Escherichia coli, suggesting that (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane may also exhibit similar effects.
Cytotoxic Effects
Cytotoxicity studies reveal that organotin compounds can induce apoptosis in cancer cells. In vitro assays demonstrated that certain derivatives lead to cell death in leukemia cell lines, with mechanisms involving the induction of reactive oxygen species (ROS) and disruption of mitochondrial function. The specific EC50 values for cell death in these studies were significantly lower for cancer cells compared to normal cells, indicating selective toxicity.
| Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|
| Acute Myeloid Leukemia | 0.5 | Induction of ROS, apoptosis |
| Breast Cancer | 0.8 | Mitochondrial dysfunction |
| Lung Cancer | 0.6 | Cell cycle arrest |
The biological activity of (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane may involve several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Organotin compounds can inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
- Metal Chelation : The stannane moiety may chelate metal ions, which are essential for various biological processes.
Study 1: Anticancer Activity
In a controlled study, (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane was evaluated for its anticancer properties against human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against pathogenic bacteria. The compound demonstrated effective inhibition at concentrations as low as 10 µg/mL against E. coli and S. aureus, showcasing its potential as a therapeutic agent in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
